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Technical Support Center: G2P Rotavirus
Genotyping
Welcome to the technical support center for G2P rotavirus genotyping. This resource is

designed for researchers, scientists, and drug development professionals to enhance the

accuracy and efficiency of their genotyping experiments. Here you will find troubleshooting

guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative

data on various genotyping methods.

Troubleshooting Guides & FAQs
This section addresses common issues encountered during G2P rotavirus genotyping,

providing clear and actionable solutions.

1. Issue: No PCR product or a very weak band is observed on the gel.

Question: Why am I not getting a PCR product or only a faint band for my rotavirus samples?

Answer: This issue can arise from several factors:

Poor RNA Quality: The quality of the extracted RNA is crucial. Ensure that the RNA

extraction process is efficient and minimizes degradation. It is recommended to use a

commercial kit specifically designed for viral RNA extraction from stool samples.
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PCR Inhibitors: Fecal samples are known to contain PCR inhibitors. Ensure your RNA

extraction method effectively removes these inhibitors. If inhibition is suspected, try diluting

the RNA template.

Low Viral Load: The sample may have a low concentration of the virus. Consider using a

more sensitive method like a nested or real-time RT-PCR.[1]

Primer Issues: The primers may have degraded. Use fresh dilutions of primers for your

PCR reaction. Also, verify the primer sequences for any potential mismatches with the

circulating strains in your region.

2. Issue: Incorrect genotype is identified (mistyping).

Question: My sequencing results do not match the genotype identified by my multiplex RT-

PCR. What could be the reason for this discrepancy?

Answer: Genotype mistyping is a common problem, often caused by primer-template

mismatches.[2] For instance, certain G9 strains have been incorrectly identified as G3,

equine-like G3 strains as G1, and G8 strains as G3 when using older, widely-circulated

primer sets such as the Gouvea primers.[3][4] This is due to the high mutation rates of

rotaviruses, leading to changes in primer binding sites.[2] To mitigate this, it is crucial to:

Use Updated Primer Sets: Regularly review the literature for updated and validated primer

sets that are designed to accommodate currently circulating strains.

Sequence Verification: For ambiguous or unexpected results, sequencing of the PCR

product is the gold standard for confirmation.[5]

3. Issue: Multiple bands are visible on the agarose gel for a single sample.

Question: I am observing multiple bands for a single sample in my multiplex PCR. How

should I interpret this result?

Answer: The presence of multiple bands can indicate a few possibilities:

Mixed Infection: The patient may be co-infected with multiple rotavirus genotypes. This is

not uncommon, and more advanced methods like real-time RT-PCR or nanopore
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sequencing can help in identifying and even quantifying the different genotypes present.[6]

Non-specific Amplification: The primers may be annealing to non-target sequences,

leading to non-specific bands. Optimizing the annealing temperature of your PCR can help

to reduce non-specific binding. You can also consider redesigning primers for higher

specificity.

Primer-Dimer Formation: This can sometimes occur, especially in multiplex reactions.

Optimizing primer concentrations can help to minimize this issue.

4. Issue: A high percentage of samples are untypeable.

Question: A significant portion of my rotavirus-positive samples are failing to genotype. What

steps can I take to improve my typing rate?

Answer: A high rate of untypeable samples is often linked to the limitations of the primer set

being used, especially in the face of evolving viral strains.[2]

Primer Update: As with mistyping, the primary solution is to use an updated primer set that

covers a broader range of currently circulating genotypes. For example, one study found

that switching from the Gouvea primer set (Set A) to the Iturriza-Gomara set (Set B)

reduced the percentage of untypeable samples from 28.3% to 12.3%.[2]

Alternative Methods: If the issue persists, consider employing a different genotyping

method. Nanopore sequencing, for instance, has been shown to successfully genotype

samples that were untypeable by qRT-PCR.[7][8]

Quantitative Data Summary
The following tables provide a summary of quantitative data to help in comparing the

performance of different G2P rotavirus genotyping methods.

Table 1: Comparison of Untypeable Rates with Different Primer Sets
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Primer Set
Percentage of Untypeable
Samples

Reference

Gouvea et al. (Set A) 28.3% [2]

Iturriza-Gomara et al. (Set B) 12.3% [2]

Table 2: Concordance and Sensitivity of Different Genotyping Methods

Method
Comparator
Method

Sensitivity/Concor
dance

Reference

Real-time RT-PCR Conventional RT-PCR 95% sensitivity [6]

Real-time RT-PCR Sequencing 100% concordance [6]

Real-time RT-PCR Semi-nested RT-PCR 100% concordance [9]

Nanopore Sequencing qRT-PCR

Successfully

genotyped 15

samples untypeable

by qRT-PCR

[7]

Experimental Protocols
Below are detailed methodologies for key G2P rotavirus genotyping experiments.

Semi-Nested Multiplex RT-PCR for VP7 Genotyping
This protocol is adapted from a study aimed at improving genotyping accuracy.[3][10]

a. RNA Extraction:

Extract viral RNA from a 10% fecal suspension using a commercial viral RNA extraction kit,

following the manufacturer's instructions.

b. First Round RT-PCR:

Prepare a master mix with a one-step RNA PCR kit.
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For each sample, add 1 µL of extracted RNA to the master mix containing the first-round

primers.

Incubate the samples at 65°C for 5 minutes.

Perform reverse transcription at 50°C for 30 minutes, followed by an initial denaturation at

94°C for 2 minutes.

Carry out 40 cycles of amplification:

94°C for 30 seconds

50°C for 30 seconds

72°C for 90 seconds

Finish with a final extension at 72°C for 5 minutes.

c. Second Round Multiplex PCR:

Dilute the first-round PCR product 1:50 in nuclease-free water.

Prepare a master mix for the second-round PCR using a hot-start Taq polymerase.

Add 2 µL of the diluted first-round product to the master mix containing the multiplex primer

pool.

Perform an initial denaturation at 94°C for 30 seconds.

Carry out 20 cycles of amplification:

94°C for 30 seconds

50°C for 30 seconds

72°C for 60 seconds

Conclude with a final extension at 72°C for 5 minutes.
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d. Gel Electrophoresis:

Analyze the amplicons on a 1.5% agarose gel containing a nucleic acid stain.

Determine the genotype based on the size of the amplified band relative to a DNA ladder.

Real-Time RT-PCR for G and P Genotyping
This protocol is based on a TaqMan probe-based real-time RT-PCR assay.[6][9]

a. RNA Extraction:

Extract viral RNA from fecal samples as described in the previous protocol.

b. Real-Time RT-PCR Reaction Setup:

Prepare separate reaction panels for G-typing and P-typing. Each panel will be a multiplex

reaction targeting several genotypes.

The final reaction volume is 25 µL, containing:

2 µL of cDNA template

400 nM of each primer

200 nM of each probe

Real-time RT-PCR master mix

Include an internal control (e.g., RNase P) to monitor for PCR inhibition.

c. Thermal Cycling Conditions:

Perform an initial denaturation at 95°C for 5 minutes.

Execute 40 cycles of:

Denaturation at 95°C for 15 seconds
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Annealing/Extension at 60°C for 30 seconds

Perform a final extension at 72°C for 5 minutes.

d. Data Analysis:

The genotype is determined by the detection of a fluorescent signal for a specific probe in a

given panel. The cycle threshold (Ct) value can provide a semi-quantitative measure of the

viral load.

Nanopore Sequencing for G2P Genotyping
This protocol provides a general workflow for rotavirus genotyping using Oxford Nanopore

Technologies.[7][11][12]

a. RNA Extraction and Reverse Transcription:

Extract total RNA from the stool sample.

Synthesize cDNA using a set of primers targeting conserved regions of the rotavirus

genome. A method using six primers for reverse transcription has been described for this

purpose.[11]

b. PCR Amplification:

Amplify the cDNA using a single universal primer pair to generate long amplicons covering

the VP4 and VP7 genes.

c. Library Preparation:

Prepare the sequencing library using a ligation-based sequencing kit from Oxford Nanopore

Technologies.

Barcode individual samples if multiplexing.

d. Nanopore Sequencing:

Load the prepared library onto a MinION flow cell and initiate the sequencing run.
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e. Bioinformatic Analysis:

Perform basecalling of the raw sequencing data.

Demultiplex the reads if barcoding was used.

Align the reads to a rotavirus reference genome database.

Determine the G and P genotypes based on the best match with the highest sequence

identity.

Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in

troubleshooting and experimental design.
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Caption: Overview of G2P Rotavirus Genotyping Workflow.
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Caption: Troubleshooting Logic for G2P Rotavirus Genotyping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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